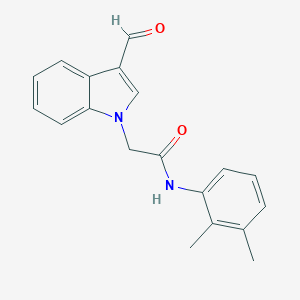![molecular formula C31H28Cl2N2O3 B297795 2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297795.png)
2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one, commonly known as DCB-EQ, is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been found to have potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of DCB-EQ is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. DCB-EQ has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DCB-EQ has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. DCB-EQ has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases and neurodegenerative disorders.
实验室实验的优点和局限性
DCB-EQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have activity against various cancer cell lines, making it a potential candidate for anti-cancer drug development. However, there are also limitations to the use of DCB-EQ in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, the synthesis of DCB-EQ is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
未来方向
There are several future directions for research on DCB-EQ. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective anti-cancer drugs and treatments for inflammatory diseases and neurodegenerative disorders. Another direction is to investigate the pharmacokinetics and pharmacodynamics of DCB-EQ in animal models and humans. This could provide valuable information on its safety and efficacy as a potential drug candidate. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for DCB-EQ, which could make it more accessible for scientific research and drug development.
合成方法
The synthesis of DCB-EQ involves a series of chemical reactions starting from commercially available starting materials. The synthesis method involves the reaction of 3,4-dichlorobenzyl alcohol with 3-ethoxyaniline in the presence of a base to form the intermediate product. The intermediate product is then reacted with 4-ethylbenzaldehyde in the presence of a catalyst to form DCB-EQ. The overall synthesis method is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学研究应用
DCB-EQ has been found to have potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. DCB-EQ has also been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases and neurodegenerative disorders.
属性
产品名称 |
2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one |
|---|---|
分子式 |
C31H28Cl2N2O3 |
分子量 |
547.5 g/mol |
IUPAC 名称 |
2-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-3-(4-ethylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C31H28Cl2N2O3/c1-3-20-9-13-23(14-10-20)35-30(34-27-8-6-5-7-24(27)31(35)36)22-12-16-28(29(18-22)37-4-2)38-19-21-11-15-25(32)26(33)17-21/h5-18,30,34H,3-4,19H2,1-2H3 |
InChI 键 |
OPBMPWFMLUJCFJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OCC |
规范 SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297714.png)
![ethyl 2-[4-(2-amino-2-oxoethoxy)-3-bromobenzylidene]-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297715.png)
![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297716.png)
![methyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297717.png)
![(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B297720.png)
![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)

![Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B297729.png)
![N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B297733.png)
![3-Ethyl-2-(ethylimino)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B297737.png)
![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B297738.png)